Zinc selenide

Catalog No.
S591054
CAS No.
1315-09-9
M.F
ZnSe
SeZn
M. Wt
144.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc selenide

CAS Number

1315-09-9

Product Name

Zinc selenide

IUPAC Name

selanylidenezinc

Molecular Formula

ZnSe
SeZn

Molecular Weight

144.4 g/mol

InChI

InChI=1S/Se.Zn

InChI Key

SBIBMFFZSBJNJF-UHFFFAOYSA-N

SMILES

[Zn]=[Se]

Synonyms

zinc selenide

Canonical SMILES

[Zn]=[Se]

Zinc selenide is an inorganic compound with the chemical formula ZnSe. It appears as a lemon-yellow solid, although many samples exhibit a duller hue due to oxidation. This compound is classified as an intrinsic semiconductor with a band gap of approximately 2.70 electron volts at 25 °C, corresponding to a wavelength of 459 nanometers. Zinc selenide can exist in two polymorphic forms: hexagonal (wurtzite) and cubic (zincblende), both featuring tetrahedral coordination of zinc and selenium ions .

Optoelectronics

Zinc selenide (ZnSe) is a prominent material in the field of optoelectronics due to its unique properties. Its wide bandgap and high transparency in the visible and near-infrared regions make it ideal for various applications [].

  • Light-emitting diodes (LEDs): ZnSe serves as a key component in blue and ultraviolet LEDs. Doping with elements like magnesium or gallium alters its emission wavelength, allowing for color tuning [].
  • Lasers: ZnSe finds use as a gain medium in tunable lasers operating in the near-infrared region. This technology has potential applications in gas sensing and spectroscopy [].
  • Solar cells: Research explores the use of ZnSe in thin-film solar cells. Its bandgap allows efficient absorption of sunlight, potentially leading to improved photovoltaic performance [].

Radiation Detection

ZnSe exhibits excellent properties for detecting ionizing radiation, including X-rays and gamma rays. Its high atomic number and density enable efficient conversion of radiation energy into electrical signals []. This makes ZnSe valuable in:

  • Medical imaging: ZnSe-based detectors offer advantages in medical imaging applications like fluoroscopy and computed tomography due to their high spatial resolution and efficiency [].
  • Nuclear security: ZnSe detectors are used in nuclear security applications for detecting radioactive materials due to their sensitivity and ability to distinguish different types of radiation [].

Emerging Applications

Research is ongoing to explore ZnSe's potential in various emerging fields:

  • Biomedical applications: Recent studies suggest potential applications of ZnSe nanoparticles in bioimaging and therapy due to their unique properties like low toxicity and tunable size [].
  • Photocatalysis: ZnSe demonstrates photocatalytic activity, making it a potential candidate for water purification and degradation of environmental pollutants [].
: The reaction of zinc selenide with acids can liberate hazardous gases such as hydrogen selenide:
ZnSe+2HClZnCl2+H2Se\text{ZnSe}+2\text{HCl}\rightarrow \text{ZnCl}_2+\text{H}_2\text{Se}
  • Thermal Decomposition: At high temperatures, zinc selenide can decompose to release zinc and selenium vapors or oxides .
  • Several methods are employed to synthesize zinc selenide:

    • Chemical Vapor Deposition: This technique involves the deposition of zinc selenide as a thin film from gaseous precursors.
    • Hydrothermal Synthesis: Zinc sulfate reacts with hydrogen selenide in an aqueous solution:
      ZnSO4+H2SeZnSe+H2SO4\text{ZnSO}_4+\text{H}_2\text{Se}\rightarrow \text{ZnSe}+\text{H}_2\text{SO}_4
    • Solid-State Reactions: Heating mixtures of zinc oxide, zinc sulfide, and selenium produces zinc selenide:
      2ZnO+ZnS+3Se3ZnSe+SO22\text{ZnO}+\text{ZnS}+3\text{Se}\rightarrow 3\text{ZnSe}+\text{SO}_2
    • Melt Growth Techniques: This method involves growing crystals from the melt under an inert atmosphere .

    Zinc selenide has numerous applications across various fields:

    • Optoelectronics: It is used in light-emitting diodes and diode lasers capable of emitting blue light.
    • Infrared Optics: Zinc selenide serves as an infrared optical material with a wide transmission range (0.45 μm to 21.5 μm), making it suitable for carbon dioxide laser optics.
    • Scintillators: Doped forms such as zinc selenide activated with tellurium are used in x-ray and gamma-ray detectors .
    • Thermometers: It can be found in clinical thermometers as the entrance optic.

    Zinc selenide shares similarities with other compounds in the II-VI semiconductor group. Below is a comparison highlighting its unique properties:

    CompoundChemical FormulaBand Gap (eV)Unique Features
    Zinc SelenideZnSe2.70Wide infrared transmission range
    Zinc SulfideZnS3.68Higher band gap; used in photonics
    Cadmium SelenideCdSe1.74Lower band gap; used in solar cells
    Cadmium SulfideCdS2.42Used in thin-film solar cells

    Zinc selenide's unique combination of optical properties and semiconductor behavior makes it particularly valuable for applications requiring specific wavelengths and energy levels .

    Hydrothermal and solvothermal methods are widely employed for synthesizing zinc selenide (ZnSe) nanostructures due to their cost-effectiveness and ability to control particle size and morphology. In hydrothermal synthesis, reactions occur in aqueous or non-aqueous solvents at elevated temperatures (120–180°C) and pressures, often using surfactants like oleic acid to stabilize nanoparticles. For example, cubic ZnSe nanospheres with an average diameter of 20 nm were synthesized by reacting zinc chloride and sodium selenite in the presence of oleic acid at 180°C for 24 hours. Solvothermal methods, which use organic solvents like ethylenediamine, enable the growth of well-dispersed ZnSe microspheres. A study demonstrated that ethylenediamine tetraacetic acid (EDTA) and octadecylamine (ODA) facilitated the formation of crystalline ZnSe microspheres with a stilleite structure at 180°C.

    Key parameters influencing these methods include:

    • Temperature: Higher temperatures (≥160°C) improve crystallinity and reduce impurity phases.
    • Reaction time: Prolonged durations (18–24 hours) enhance particle uniformity.
    • pH: Alkaline conditions (pH 10) optimize selenide ion availability.

    Table 1: Comparison of Hydrothermal vs. Solvothermal Synthesis

    ParameterHydrothermalSolvothermal
    SolventWater or ethanolEthylenediamine, ODA
    Temperature range120–180°C160–220°C
    MorphologyNanospheres, rodsMicrospheres, quantum dots
    CrystallinityCubic zinc blendeHexagonal wurtzite
    Reference

    Chemical Vapor Deposition Techniques for Epitaxial Growth

    Chemical vapor deposition (CVD) is a high-precision method for growing ZnSe epitaxial layers and infrared optical components. In a typical process, zinc and selenium precursors (e.g., diethyl zinc and hydrogen selenide) react at 660–800°C under vacuum. CVD-grown ZnSe exhibits low bulk absorption at 10.6 µm, making it ideal for CO₂ laser optics. A study reported ZnSe films with a refractive index of 2.40–2.68 across 0.5–18 µm wavelengths, demonstrating high transmission efficiency.

    Critical CVD parameters include:

    • Precursor reactivity: Diethyl zinc and hydrogen selenide ensure stoichiometric growth.
    • Substrate temperature: 300–500°C minimizes defects.
    • Pressure: 10⁻⁴–10⁻² Torr reduces contamination.

    Radio-Frequency Magnetron Sputtering for Thin Film Deposition

    Radio-frequency (RF) magnetron sputtering enables the deposition of ZnSe thin films with tunable optical and structural properties. By varying RF power (60–120 W), researchers achieved films with thicknesses of 37–351 nm and bandgaps of 2.54–2.65 eV. Higher RF power increased crystallite size from 51.8 nm (80 W) to 107.4 nm (120 W), as confirmed by X-ray diffraction (XRD).

    Table 2: RF Sputtering Parameters and Film Properties

    RF Power (W)Thickness (nm)Bandgap (eV)Crystallite Size (nm)
    60372.541.9
    801702.5951.8
    1002712.6079.7
    1203512.65107.4

    Data sourced from

    Molecular Beam Epitaxy for Heterostructure Engineering

    Molecular beam epitaxy (MBE) allows atomic-level control for growing ZnSe heterostructures on substrates like GaAs and Si. By maintaining a low initial growth rate (~0.6 µm/h), epitaxial ZnSe films on (100) Si exhibited dominant bound excitonic photoluminescence at 2.788 eV, indicating high crystallinity. MBE also facilitates the growth of ZnSe/MgS superlattices with lattice constants of 5.59 Å, coherently aligned to GaAs substrates.

    Key MBE considerations:

    • Substrate preparation: Argon ion sputtering at 400°C ensures clean surfaces.
    • Flux ratio: Stoichiometric Zn/Se fluxes prevent Se-rich defects.

    Colloidal Quantum Dot Synthesis via Hot-Injection Methods

    Hot-injection methods produce ZnSe quantum dots (QDs) with narrow size distributions and tunable bandgaps. Injecting diethyl zinc into a selenium-trioctylphosphine solution at 300°C yields QDs with diameters of 2–6 nm. A study correlated QD size (3.69–4.53 nm) with bandgap (3.43–3.06 eV) using the Brus equation. Post-synthesis annealing at 200°C enhances photoluminescence quantum yields by 40%.

    Table 3: Hot-Injection Synthesis Parameters

    PrecursorTemperature (°C)QD Diameter (nm)Bandgap (eV)
    Diethyl zinc3003.693.43
    Zinc oleate3104.533.06
    Zinc stearate2902.803.58

    Data sourced from

    Nucleation Dynamics in Supercooled Liquid Phases

    Nucleation in supercooled ZnSe liquids involves a complex interplay between thermodynamic driving forces and kinetic barriers. Molecular dynamics simulations demonstrate that spontaneous crystallization occurs below 1000 K, with nucleation rates ($$J{ss}$$) following a temperature-dependent relationship derived from classical nucleation theory (CNT):
    $$
    J
    {ss}(T) = A \exp\left(-\frac{B}{T}\right)
    $$
    where $$A$$ and $$B$$ are fitted parameters related to the interfacial energy and critical cluster size [3] [4]. At deep supercooling (900–1000 K), nucleation times ($$\tauN$$) decrease exponentially, while relaxation times ($$\tauR$$) for structural reorganization obey the Mauro-Yue-Ellison-Gupta-Allan (MYEGA) equation:
    $$
    \log{10} \tauR = \log{10} \tau\infty + \frac{A}{T} \exp\left(\frac{B}{T}\right)
    $$
    This creates a kinetic competition where $$\tauN$$ becomes shorter than $$\tauR$$ below 1100 K, favoring crystallization over glass formation [3].

    Critical cooling rates to avoid nucleation depend on system size, with simulations showing rates of 5.5 K/ps for 17,576-particle systems and 18.5 K/ps for 32,768-particle systems [3]. Polymorphism studies reveal that zinc-blende (cubic) nuclei form preferentially over wurtzite (hexagonal) phases due to lower interfacial energy, consistent with Ostwald’s step rule [4]. Transient bcc-like intermediate structures observed in nucleation pathways suggest deviations from CNT assumptions, highlighting the role of metastable phases in early-stage crystallization [4].

    Screw Dislocation-Mediated Growth Models

    Screw dislocations in ZnSe crystals act as self-perpetuating growth centers, enabling spiral terrace formation without requiring two-dimensional nucleation. Physical vapor transport (PVT) growth at 1100°C produces dislocations densities exceeding $$10^4 \, \text{cm}^{-2}$$, primarily due to thermal stress from ampoule adhesion [1]. The free-growth method, which positions the seed crystal on a sapphire pedestal to minimize contact, reduces dislocation densities by 30% compared to conventional PVT [1].

    Dislocation dynamics are influenced by the critical resolved shear stress ($$\tau{\text{CRSS}}$$), which for ZnSe is approximately 15 MPa at 850°C [1]. Post-growth annealing at 900°C under selenium overpressure eliminates edge dislocations through climb mechanisms but has limited efficacy on screw components. Chemical vapor transport (CVT) with iodine agents introduces impurity hardening, increasing $$\tau{\text{CRSS}}$$ to 22 MPa and suppressing dislocation multiplication during growth [1]. Rotational CVT methods further enhance homogeneity by inducing forced convection, reducing radial temperature gradients by 40% [1].

    Growth ParameterPVT MethodCVT Method
    Dislocation Density (cm⁻²)$$1.2 \times 10^4$$$$6.5 \times 10^3$$
    Growth Rate (mm/hr)1.80.7
    Iodine ConcentrationN/A1.7 mg/cm³

    Interface Engineering in ZnSe/GaAs Heterovalent Structures

    ZnSe/GaAs heterostructures face a 0.27% lattice mismatch, inducing interfacial strain that generates threading dislocations at densities exceeding $$10^6 \, \text{cm}^{-2}$$. Step-graded buffer layers employing ZnSe$${1-x}$$S$$x$$ intermediates reduce mismatch to 0.12% when $$x = 0.3$$, decreasing dislocation densities by two orders of magnitude [2]. Surface reconstruction studies show that As-terminated GaAs (001) substrates promote ZnSe epitaxy with a (2×1) surface periodicity, minimizing antiphase boundary formation [2].

    Interface charge compensation is critical for mitigating polarization effects. N-type doping of ZnSe with chlorine (10¹⁸ cm⁻³) counteracts the inherent p-type conductivity of GaAs substrates, achieving carrier concentration matching within 5% [2]. Cross-sectional TEM reveals that interfacial selenium vacancies act as non-radiative recombination centers, which are suppressed by selenium overpressure during metalorganic vapor phase epitaxy (MOVPE) [2].

    Thermodynamic Considerations in Phase Stabilization

    Phase stability in ZnSe is governed by the sublimation equilibrium:
    $$
    2\text{ZnSe}{(s)} \leftrightarrow 2\text{Zn}{(g)} + \text{Se}{2(g)}
    $$
    with equilibrium constant:
    $$
    K
    p(T) = P{\text{Zn}}^2 \cdot P{\text{Se}2}
    $$
    At 1100°C, $$K
    p \approx 10^{-4} \, \text{atm}^3$$, necessitating precise control of zinc and selenium partial pressures to maintain stoichiometry [1]. PVT growth under argon at 10⁻² atm stabilizes the zinc-blende phase, while selenium-rich conditions above 10⁻¹ atm promote wurtzite formation [1].

    CVT growth using iodine transport agents alters phase stability through defect chemistry. Iodine incorporation at 1.7 mg/cm³ introduces shallow donors (I$$_\text{Se}^+$$), increasing carrier concentration to $$10^{17} \, \text{cm}^{-3}$$ and stabilizing the cubic phase even under selenium-rich conditions [1]. First-principles calculations predict that aluminum doping at 0.5 at.% reduces the wurtzite-zincblende energy difference by 12 meV/atom, effectively locking the cubic structure up to 1200°C [2].

    Physical Description

    DryPowder, PelletsLargeCrystals, WetSolid; OtherSolid

    UNII

    OWX23150D5

    GHS Hazard Statements

    Aggregated GHS information provided by 325 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H373 (99.69%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400 (99.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (99.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Other CAS

    1315-09-9

    Wikipedia

    Zinc selenide

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    Computer and electronic product manufacturing
    Zinc selenide (ZnSe): ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types